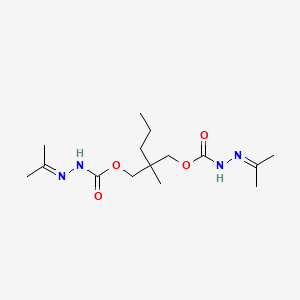
1,3-Propanediol, 2-methyl-2-propyl-, bis(isopropylideneiminocarbamate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediol, 2-methyl-2-propyl-, bis(isopropylideneiminocarbamate) is a chemical compound with a complex structure. It is known for its applications in various fields, including pharmaceuticals and industrial chemistry. This compound is characterized by its unique molecular configuration, which contributes to its diverse chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-methyl-2-propyl-, bis(isopropylideneiminocarbamate) typically involves multiple steps. One common method includes the aldol addition followed by hydrogenation. Another approach is the classical combination of hydroxymethylation and Cannizzaro-type disproportionation with formaldehyde .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and specific temperature and pressure conditions are crucial for optimizing the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Propanediol, 2-methyl-2-propyl-, bis(isopropylideneiminocarbamate) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1,3-Propanediol, 2-methyl-2-propyl-, bis(isopropylideneiminocarbamate) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It has applications in the study of biochemical pathways and enzyme reactions.
Medicine: It is used in the development of pharmaceuticals, particularly as a tranquilizer and muscle relaxant.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Propanediol, 2-methyl-2-propyl-, bis(isopropylideneiminocarbamate) involves its interaction with specific molecular targets and pathways. It acts as a muscle relaxant by affecting the central nervous system. The compound interacts with neurotransmitter receptors, leading to the inhibition of nerve signal transmission and resulting in muscle relaxation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carisoprodol: A muscle relaxant with a similar structure and mechanism of action.
Lorbamate: A compound with sedative properties similar to those of the target compound.
Uniqueness
1,3-Propanediol, 2-methyl-2-propyl-, bis(isopropylideneiminocarbamate) is unique due to its specific molecular configuration, which allows it to interact with a distinct set of molecular targets. This uniqueness contributes to its effectiveness as a muscle relaxant and tranquilizer.
Eigenschaften
CAS-Nummer |
25652-07-7 |
|---|---|
Molekularformel |
C15H28N4O4 |
Molekulargewicht |
328.41 g/mol |
IUPAC-Name |
[2-methyl-2-[(propan-2-ylideneamino)carbamoyloxymethyl]pentyl] N-(propan-2-ylideneamino)carbamate |
InChI |
InChI=1S/C15H28N4O4/c1-7-8-15(6,9-22-13(20)18-16-11(2)3)10-23-14(21)19-17-12(4)5/h7-10H2,1-6H3,(H,18,20)(H,19,21) |
InChI-Schlüssel |
WLSWIPXQPOWVGX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)(COC(=O)NN=C(C)C)COC(=O)NN=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


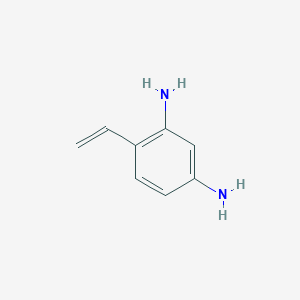
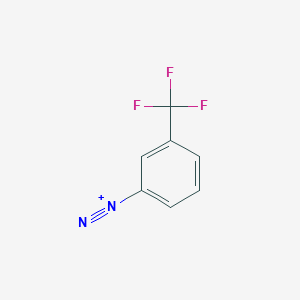
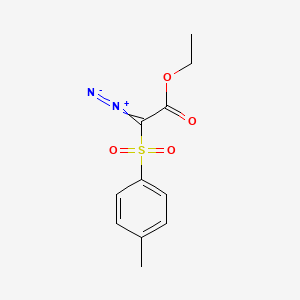
![1H-Indolium, 1-[(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-5-methoxy-2,3,3-trimethyl-, chloride](/img/structure/B14682802.png)
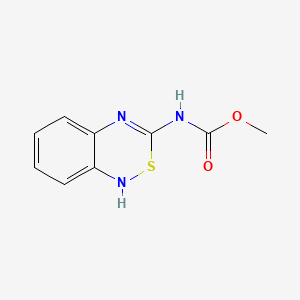
![2,4-Dimethylthieno[3,2-c]pyridine-3-sulfonic acid](/img/structure/B14682810.png)
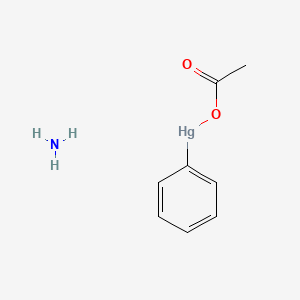
![Acetic acid, [(2-oxopropyl)thio]-](/img/structure/B14682821.png)
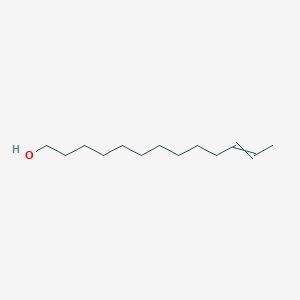
![{2-[(Methylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B14682850.png)
![Prop-2-en-1-yl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14682853.png)
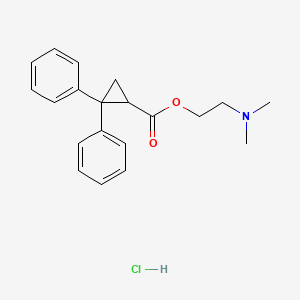

![methanesulfonic acid;1-methyl-4-[3-(2-methylpropylsulfanyl)-5,6-dihydrobenzo[b][1]benzothiepin-5-yl]piperazine](/img/structure/B14682864.png)
